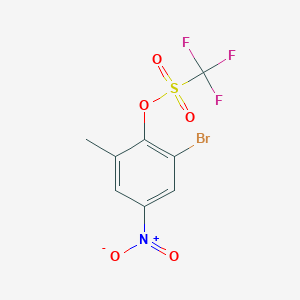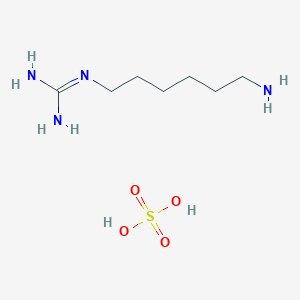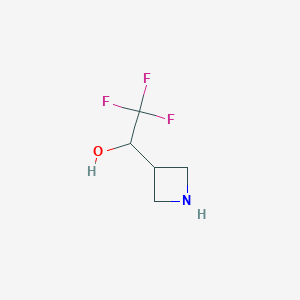
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” is a compound that has been mentioned in the context of being a potential inhibitor of RET (rearranged during transfection) kinase enzyme activity . This enzyme is implicated in various diseases and conditions, including cancer .
Synthesis Analysis
The synthesis of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom, has been described in the literature . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another paper describes a synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” are not detailed in the available resources, related compounds have been involved in various reactions. For instance, the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids has been described .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Amino Acid Derivatives
The compound serves as a precursor in the synthesis of new azetidine and oxetane amino acid derivatives. These derivatives are obtained through aza-Michael addition of NH-heterocycles, which are crucial for developing various biologically active heterocyclic compounds and peptides .
Development of Pharmacophore Models
Azetidine rings are significant in pharmacophore modeling due to their presence in a variety of natural and synthetic products exhibiting diverse biological activities. The trifluoroethanol moiety can enhance the binding affinity of pharmacophores to biological targets .
Gametocidal Agents
Specific azetidine carboxylic acids, which can be synthesized from this compound, are found in nature as gametocidal agents. They are used to control the breeding and propagation of plants, such as in sugar beets (Beta vulgaris) .
Advanced Material Synthesis
The compound’s unique structure allows for the development of advanced materials with potential applications in nanotechnology and material sciences. Its ability to form stable bonds with various elements can lead to the creation of novel materials .
Catalysts in Organic Reactions
Due to its reactive nature, this compound can act as a catalyst or a reagent in organic synthesis reactions, such as the Suzuki–Miyaura cross-coupling, which is a pivotal reaction for forming carbon-carbon bonds .
Fluorinated Building Blocks
The trifluoroethanol group makes it a valuable building block for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry for the development of drugs with improved efficacy and metabolic stability .
Research in Peptide Mimetics
The azetidine moiety is structurally similar to proline, making it useful in the research of peptide mimetics. These mimetics can disrupt protein-protein interactions, which is a promising strategy in drug discovery .
Chiral Resolution Agents
The chiral center in azetidine derivatives, including this compound, can be exploited for chiral resolution processes. This is essential for the production of enantiomerically pure substances in the pharmaceutical industry .
Direcciones Futuras
The future directions for “1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” and related compounds could involve further exploration of their potential as inhibitors of RET kinase enzyme activity , given the enzyme’s implication in various diseases and conditions. Additionally, the development of new synthetic routes and reactions involving these compounds could be a focus of future research .
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3-4,9-10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUWKMPEIVRXHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

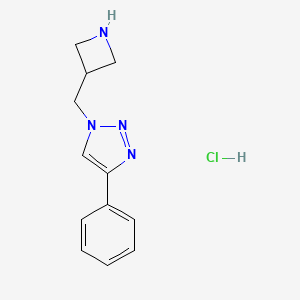
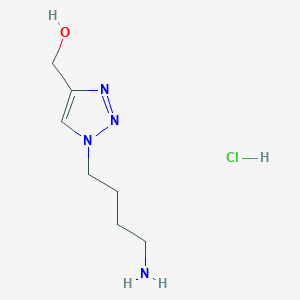

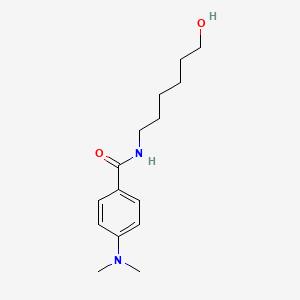
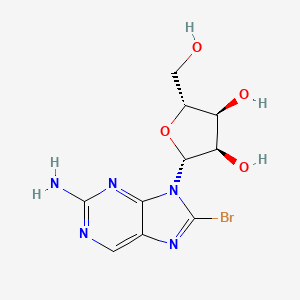

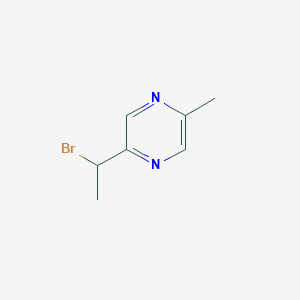

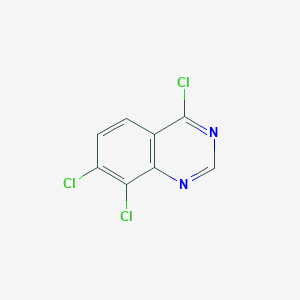
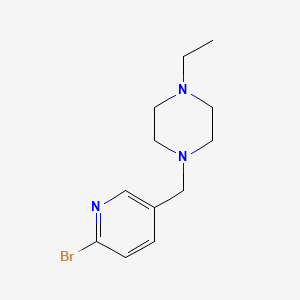
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
